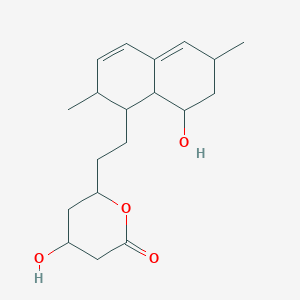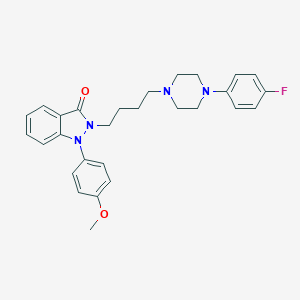
4-Hidroperoxiciclofosfamida
Descripción general
Descripción
Perfosfamida, también conocida como 4-hidroperoxiciclofosfamida, es un compuesto oxazofosforina. Fue un fármaco experimental candidato que se investigó principalmente por su posible uso en el tratamiento de cánceres de sangre. La perfosfamida se utilizó en procedimientos de trasplante de médula ósea para purgar linfocitos y prevenir la enfermedad de injerto contra huésped .
Aplicaciones Científicas De Investigación
La perfosfamida se ha utilizado en diversas aplicaciones de investigación científica:
Química: Sirve como compuesto modelo para estudiar el metabolismo de los compuestos oxazofosforina.
Biología: La perfosfamida se utiliza para investigar los efectos de la alquilación del ADN y su impacto en los procesos celulares.
Mecanismo De Acción
La perfosfamida ejerce sus efectos a través de la alquilación del ADN. Se metaboliza a 4-hidroxiciclofosfamida, que luego forma mostaza fosforamida y acroleína. La mostaza fosforamida alquila el ADN, lo que lleva a la inhibición de la replicación del ADN y la síntesis de ARN y proteínas. Esto da como resultado efectos citotóxicos en las células que se dividen rápidamente, como las células cancerosas .
Safety and Hazards
Direcciones Futuras
Future research could focus on the cardiotoxic mechanisms of cyclophosphamide and its main biotransformation products, including 4-Hydroperoxycyclophosphamide . Another potential area of study could be the use of unspecific peroxygenase from Marasmius rotula as an efficient biocatalyst for selective cyclophosphamide hydroxylation .
Análisis Bioquímico
Biochemical Properties
4-Hydroperoxycyclophosphamide interacts with various biomolecules, including DNA and enzymes. It cross-links DNA, inducing T cell apoptosis independent of caspase receptor activation . This compound can also activate the mitochondrial death pathway by producing reactive oxygen species (ROS) .
Cellular Effects
4-Hydroperoxycyclophosphamide has marked effects on various types of cells and cellular processes. For instance, it induces marked cardiotoxicity at µM concentrations . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 4-Hydroperoxycyclophosphamide involves its interaction with DNA and the induction of apoptosis. It cross-links DNA, leading to T cell apoptosis . This apoptosis is independent of caspase receptor activation. Furthermore, 4-Hydroperoxycyclophosphamide can activate the mitochondrial death pathway by producing ROS .
Temporal Effects in Laboratory Settings
The effects of 4-Hydroperoxycyclophosphamide change over time in laboratory settings. For instance, it has been shown to induce marked cardiotoxicity at µM concentrations . It also leads to increased levels of ATP and total glutathione on proliferative cells at 25 µM .
Dosage Effects in Animal Models
The effects of 4-Hydroperoxycyclophosphamide vary with different dosages in animal models. For example, at a dosage of 200 mg/kg, it induces T cell and B cell death in mice .
Metabolic Pathways
4-Hydroperoxycyclophosphamide is involved in various metabolic pathways. It is converted by liver cytochrome P450 (CYP) enzymes into the primary metabolite 4-hydroxycyclophosphamide .
Subcellular Localization
It is known that it can induce the nuclear relocation of mitochondrial apoptogenic factors AIF and EndoG .
Métodos De Preparación
La perfosfamida se sintetiza a partir de ciclofosfamida. La ruta sintética implica la hidroxilación de la ciclofosfamida para producir 4-hidroxiciclofosfamida, que luego se oxida aún más para formar perfosfamida. Las condiciones de reacción suelen implicar el uso de peroxigenasas, como las de Marasmius rotula, que pueden hidrolizar eficazmente la ciclofosfamida utilizando peróxido de hidrógeno como cosustrato .
Análisis De Reacciones Químicas
La perfosfamida experimenta varios tipos de reacciones químicas:
Oxidación: La perfosfamida puede oxidarse para formar 4-hidroxiciclofosfamida y luego 4-cetociclofosfamida.
Reducción: Puede reducirse de nuevo a ciclofosfamida en determinadas condiciones.
Sustitución: La perfosfamida puede sufrir reacciones de sustitución, en particular las que implican sus grupos cloroetilo.
Los reactivos comunes utilizados en estas reacciones incluyen peróxido de hidrógeno para la oxidación y diversos agentes reductores para las reacciones de reducción. Los principales productos formados a partir de estas reacciones incluyen 4-hidroxiciclofosfamida, 4-cetociclofosfamida y ciclofosfamida .
Comparación Con Compuestos Similares
La perfosfamida es similar a otros compuestos oxazofosforina, como:
Ciclofosfamida: Un agente quimioterapéutico ampliamente utilizado que se metaboliza a 4-hidroxiciclofosfamida.
Mafosfamida: Otro compuesto oxazofosforina con vías metabólicas similares.
Lo que diferencia a la perfosfamida es su uso específico en procedimientos de trasplante de médula ósea para purgar linfocitos y prevenir la enfermedad de injerto contra huésped .
Propiedades
IUPAC Name |
N,N-bis(2-chloroethyl)-4-hydroperoxy-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Cl2N2O4P/c8-2-4-11(5-3-9)16(13)10-7(15-12)1-6-14-16/h7,12H,1-6H2,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAWVRUHMJVRHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COP(=O)(NC1OO)N(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N2O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2049058 | |
| Record name | 4-Hydroperoxy cyclophosphamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39800-16-3 | |
| Record name | 4-Hydroperoxycyclophosphamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39800-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ASTA 6496 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039800163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroperoxycyclophosphamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=181815 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroperoxy cyclophosphamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-hydroperoxycyclophosphamide exert its antitumor activity?
A1: 4-hydroperoxycyclophosphamide (4-OOH-CPA) is an activated analog of the alkylating agent cyclophosphamide. Unlike cyclophosphamide, 4-OOH-CPA does not require metabolic activation by the liver and readily breaks down into its active metabolites, primarily phosphoramide mustard and acrolein. [, ] Phosphoramide mustard is a potent DNA alkylating agent, forming crosslinks between DNA strands. [, ] This DNA damage disrupts essential cellular processes like replication and transcription, ultimately leading to cell death. [, ]
Q2: Which specific DNA bases are targeted by phosphoramide mustard?
A2: Phosphoramide mustard preferentially alkylates guanine bases within DNA. [] Interestingly, the sequence context surrounding the guanine influences the likelihood of alkylation. For example, guanines flanked by cytosines are less susceptible to 4-OOH-CPA induced damage. []
Q3: Is DNA crosslinking the sole mechanism by which 4-OOH-CPA induces cell death?
A3: While DNA crosslinking by phosphoramide mustard is considered the primary cytotoxic mechanism, 4-OOH-CPA also induces apoptosis, a programmed cell death pathway. [, , , ] This process involves specific morphological and biochemical changes, including DNA fragmentation and activation of caspase enzymes. [, , , ]
Q4: How does the pH of the environment influence 4-OOH-CPA's conversion to active metabolites?
A5: The conversion of 4-OOH-CPA's primary metabolite, 4-hydroxycyclophosphamide, into phosphoramide mustard and acrolein is influenced by the presence of general base catalysts like phosphate and bicarbonate. [, ] This conversion is more efficient at higher pH and catalyst concentrations. [, ] This pH dependency has significant implications for 4-OOH-CPA's urotoxic potential, as the pH and composition of urine can affect acrolein-induced bladder toxicity. []
Q5: Can the intracellular concentration of specific molecules modulate 4-OOH-CPA's cytotoxic activity?
A6: Yes, the intracellular concentration of bifunctional catalysts, such as inorganic phosphates, organic phosphates, and certain enzymes, can influence the conversion of 4-hydroxycyclophosphamide to phosphoramide mustard and acrolein. [] This suggests that variations in these catalysts between tumor cells and normal cells could potentially contribute to 4-OOH-CPA's oncotoxic specificity. []
Q6: How does the tumor suppressor protein p53 influence the response of cells to 4-OOH-CPA?
A7: The presence of functional p53 appears to protect cells, particularly those in organogenesis-stage limbs, from 4-OOH-CPA induced damage. [] p53 plays a crucial role in cell cycle arrest and apoptosis, both of which are triggered in response to DNA damage caused by 4-OOH-CPA. [] In the absence of p53, cells may accumulate DNA damage, leading to increased cell death by necrosis and more severe developmental abnormalities. []
Q7: What is the role of cytochrome c in 4-OOH-CPA induced cell death?
A8: Studies have shown that 4-OOH-CPA, alongside other teratogens like heat shock, can trigger the release of cytochrome c from mitochondria in embryonic cells. [] This release precedes the activation of caspase enzymes, indicating that cytochrome c release is an upstream event in the apoptotic pathway induced by 4-OOH-CPA. []
Q8: Are there cell types that display resistance to the apoptotic effects of 4-OOH-CPA?
A9: Yes, certain cell types, such as heart cells in day 9 mouse embryos, demonstrate remarkable resistance to the cell death-inducing effects of 4-OOH-CPA. [] This resistance is linked to the absence of cytochrome c release from mitochondria, highlighting the critical role of this event in 4-OOH-CPA induced apoptosis. []
Q9: How is 4-hydroperoxycyclophosphamide used in the context of autologous bone marrow transplantation?
A10: 4-OOH-CPA is employed ex vivo to purge bone marrow grafts of contaminating tumor cells prior to transplantation. [, , , , , , , ] This approach aims to reduce the risk of disease relapse after transplantation. [, , , , , , , ]
Q10: What are the challenges associated with using 4-OOH-CPA for ex vivo purging?
A11: While effective in eliminating certain tumor cells, 4-OOH-CPA can also damage healthy hematopoietic stem cells in the bone marrow graft. [, , , ] This damage can lead to delayed or incomplete hematopoietic recovery after transplantation, increasing the risk of infections and bleeding complications. [, , , ]
Q11: Are there strategies to enhance the efficacy and safety of 4-OOH-CPA purging?
A12: Several approaches are being explored to improve 4-OOH-CPA purging. One strategy involves combining 4-OOH-CPA with other agents, such as etoposide or immunotoxins, to enhance tumor cell killing while minimizing damage to healthy stem cells. [, ] Another approach focuses on optimizing the incubation conditions during ex vivo treatment, including the concentration of red blood cells and nucleated bone marrow cells, which can influence 4-OOH-CPA activity. []
Q12: Can the effectiveness of 4-OOH-CPA purging be predicted?
A13: Researchers are investigating potential biomarkers and assays to predict the success of 4-OOH-CPA purging. For instance, the CFU-GM (colony-forming unit-granulocyte, macrophage) content of the purged bone marrow graft has been correlated with the time to hematologic recovery after transplantation. [] This suggests that CFU-GM content could serve as a potential predictor of hematopoietic reconstitution. []
Q13: How does the sensitivity of leukemic cells to 4-OOH-CPA vary?
A14: The sensitivity of leukemic cells to 4-OOH-CPA can differ significantly depending on factors like the leukemia subtype, stage of differentiation, and prior treatment history. [, , , ] This variability highlights the need for individualized treatment strategies and underscores the importance of developing reliable methods to assess tumor cell sensitivity before ex vivo purging. [, , , ]
Q14: What are the potential advantages of intraarterial administration of 4-OOH-CPA for treating brain tumors?
A15: Intraarterial (i.a.) administration of 4-OOH-CPA for brain tumors offers potential advantages over intravenous (i.v.) administration. [] I.a. delivery allows for higher drug concentrations to be achieved directly within the tumor, while minimizing systemic exposure and toxicity. [] This targeted approach has been shown to improve survival in animal models of human glioma. []
Q15: Are there any alternatives to 4-OOH-CPA for ex vivo purging or cancer treatment?
A16: Yes, researchers are continually exploring alternative agents and strategies for both ex vivo purging and cancer treatment. For purging, options include other chemotherapeutic drugs, immunotoxins, and photodynamic therapy. [, , ] In the broader context of cancer treatment, targeted therapies, immunotherapy, and novel drug delivery systems are actively being developed and tested.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



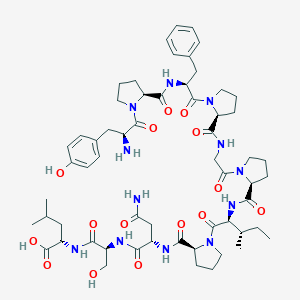
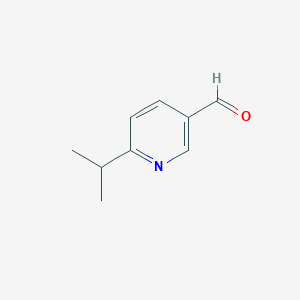

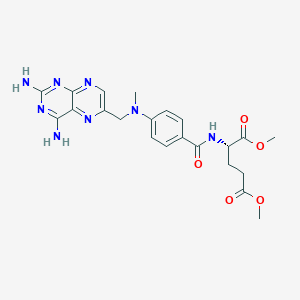
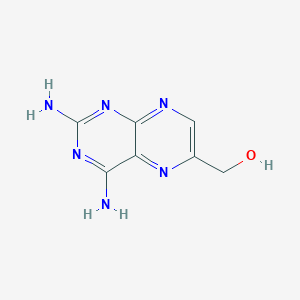


![Methanamine, N-[(6-methyl-2-pyridinyl)methylene]-(9CI)](/img/structure/B18580.png)

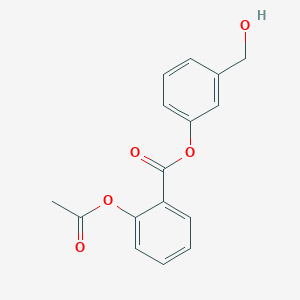
![4-(Tert-butyl-dimethyl-silanyloxy)-6-[2-(8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydro naphthalen-1-yl)-ethyl]-tetrahydro-pyran-2-one](/img/structure/B18592.png)
